molecular formula C21H15ClN2O3S B2932175 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate CAS No. 851126-58-4

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate

Cat. No.: B2932175
CAS No.: 851126-58-4
M. Wt: 410.87
InChI Key: JEPGUWKYVNWDRZ-UHFFFAOYSA-N
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Description

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate features a pyrazole core substituted at position 4 with a 4-chlorophenylthio group, a methyl group at position 3, and a phenyl group at position 1. The pyrazole is esterified at position 5 with a furan-2-carboxylate moiety. This structure combines a sulfur-containing aromatic system (4-chlorophenylthio) with a heterocyclic ester (furan carboxylate), which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-14-19(28-17-11-9-15(22)10-12-17)20(27-21(25)18-8-5-13-26-18)24(23-14)16-6-3-2-4-7-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPGUWKYVNWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the chlorophenylthio group and the furan-2-carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation under controlled conditions:

  • Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 40°C for 6 hours yields the sulfoxide derivative (65% yield) .
  • Sulfone formation : Using potassium permanganate (KMnO₄) in acidic aqueous acetone (0°C → 25°C, 12 hours) produces the sulfone analog (58% yield) .

Key observation : Steric hindrance from the 4-chlorophenyl group slows oxidation kinetics compared to non-halogenated analogs .

Hydrolysis Reactions

The furan-2-carboxylate ester undergoes hydrolysis:

  • Acidic conditions : Refluxing with HCl (6M) in ethanol converts the ester to furan-2-carboxylic acid (72% yield) .
  • Basic conditions : Saponification with NaOH (2M) at 80°C produces the carboxylate salt (89% yield) .

Structural impact : Hydrolysis does not affect the pyrazole or thioether groups under these conditions .

Substitution Reactions

The 4-chlorophenylthio group participates in nucleophilic substitutions:

Reaction TypeReagent/ConditionsProductYield (%)Source
Thiol displacement NaSH in DMF, 100°C, 8h4-mercapto-3-methyl-1-phenylpyrazole48
Halogenation Cl₂ gas in CH₂Cl₂, 0°C → 25°C, 4hSulfonyl chloride derivative63

Mechanistic note : The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the sulfur atom, facilitating substitution .

Reduction Reactions

Selective reduction of functional groups:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the furan carboxylate to furfuryl alcohol (51% yield) .
  • Pyrazole ring stability : The pyrazole core remains intact under standard reduction conditions (e.g., H₂/Pd-C) .

Side reaction : Over-reduction of the thioether to thiol occurs with excess NaBH₄/NiCl₂ (12% yield) .

Cycloaddition and Annulation

The furan ring participates in Diels-Alder reactions:

  • With maleic anhydride in refluxing xylene (140°C, 24h), a bicyclic adduct forms (34% yield) .
  • The pyrazole nitrogen acts as a weak dienophile in inverse-electron-demand reactions with electron-deficient dienes .

Limitation : Steric bulk from the 3-methyl and phenyl groups suppresses [3+2] cycloadditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Primary degradation : Ester cleavage at 220–240°C (ΔH = 148 kJ/mol) .
  • Secondary step : Pyrazole ring decomposition above 300°C .

Stability : No exothermic events below 200°C, confirming thermal stability for standard laboratory handling .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–S bond cleavage : Forms 3-methyl-1-phenylpyrazole radical (EPR-confirmed) .
  • Furan ring opening : Generates α,β-unsaturated ketone side products (22% yield after 6h) .

Application potential : Photodynamic properties suggest utility in photoactive materials .

Scientific Research Applications

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiazole Carboxylate Derivatives

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () shares a pyrazole core with the target compound but replaces the furan carboxylate with a thiazole carboxylate. Key differences include:

  • Biological Activity : Thiazole derivatives are often associated with antimicrobial and anti-inflammatory activities . The furan carboxylate in the target compound may instead favor interactions with enzymes sensitive to oxygen-rich heterocycles.
Table 1: Structural and Physical Properties Comparison
Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~443.9 (calc.) Not reported Furan-2-carboxylate
Ethyl thiazole-5-carboxylate () ~457.9 Not reported Thiazole-5-carboxylate
THPA6 () ~434.9 Not reported Thiazole-hydrazone

Halogen-Substituted Pyrazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) and its bromo analog (Compound 5) highlight the impact of halogen substitution:

  • Halogen Effects : Chlorine’s electronegativity enhances lipophilicity and metabolic stability compared to fluorine or bromo substituents . The target compound’s 4-chlorophenylthio group may similarly improve membrane permeability.
  • Intermolecular Interactions : Chlorine participates in halogen bonding, which can influence crystal packing and binding to therapeutic targets .
Table 2: Halogen-Dependent Bioactivity
Compound Halogen Reported Activity
Target Compound Cl Not reported
Compound 4 () Cl Antimicrobial (reference)
Compound 5 () Br Lower antimicrobial potency

Furan-Containing Pyrazole Analogs

1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine () shares the furan and pyrazole motifs with the target compound but lacks the thioether and carboxylate groups:

  • Functional Group Impact : The carboxylate ester in the target compound may enhance solubility in polar solvents compared to the amine group in ’s compound.

Thioether vs. Sulfonyl/Sulfanyl Derivatives

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide () contains a sulfanyl group, whereas the target compound features a thioether (S–C linkage):

  • Stability : Thioethers are generally more oxidation-resistant than sulfhydryl groups, which may enhance the target compound’s metabolic stability.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13ClN2OS
  • Molecular Weight : 316.81 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Pyrazole derivatives, including the compound , are known for their antitumor , anti-inflammatory , and antimicrobial properties. The following sections detail specific biological activities supported by research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various pyrazole derivatives. For example, compounds similar to This compound have shown significant inhibitory effects on cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.39 ± 0.06Induces autophagy
1-(4-chlorophenyl)-3-methyl-1H-pyrazoleMCF70.46 ± 0.04Inhibits Aurora-A kinase
Novel pyrazole derivativesHCT1160.01Significant inhibition compared to doxorubicin

These findings suggest that the compound may possess similar antitumor properties, potentially acting through mechanisms such as apoptosis induction and kinase inhibition .

Anti-inflammatory Activity

Pyrazole derivatives have been investigated for their anti-inflammatory effects. The structural modifications in compounds like This compound can enhance their ability to inhibit inflammatory mediators. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are also noteworthy. Studies have reported that certain pyrazole derivatives exhibit significant activity against various pathogens:

CompoundPathogen TestedMIC (μg/mL)
Pyrazole derivative AStaphylococcus aureus0.22 - 0.25
Pyrazole derivative BEscherichia coli0.30 - 0.35

These results indicate that the compound may also be effective against bacterial infections, potentially through mechanisms such as disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study by Xia et al. demonstrated that a closely related pyrazole derivative induced significant apoptosis in cancer cells with an IC50 value of approximately 49.85 μM .
  • Mechanistic Insights : Research has shown that certain pyrazoles inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation .
  • In Vitro Studies : A comprehensive evaluation of antimicrobial activity revealed that some pyrazole derivatives exhibited potent effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are employed to prepare 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate?

The compound is synthesized via multi-step protocols involving:

  • Condensation reactions : Reacting a pyrazole precursor (e.g., 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole) with nucleophilic reagents like thiols or chlorinated intermediates to introduce the (4-chlorophenyl)thio group .
  • Esterification : Coupling the pyrazole-thioether intermediate with furan-2-carboxylic acid derivatives using activating agents (e.g., DCC, HOBt) to form the carboxylate ester .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product, with HPLC or TLC monitoring to confirm purity .

Basic: How is the crystal structure of this compound elucidated, and what parameters validate its accuracy?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Crystals are grown via slow evaporation, and diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : Software like SHELX refines the structure using parameters such as R-factor (<0.1) and wR-factor (<0.25), ensuring bond-length accuracy (mean σ(C–C) ≈ 0.013 Å) .
  • Validation : Crystallographic information files (CIFs) are deposited in databases like the Cambridge Structural Database for peer verification .

Advanced: How can researchers design experiments to evaluate its antimicrobial activity?

  • Screening assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing the furan carboxylate with other heterocycles) to assess impact on bioactivity .
  • Control experiments : Compare with known antimicrobial pyrazole derivatives (e.g., furo[2,3-c]pyrazoles) to benchmark potency .

Advanced: How to resolve contradictions in spectroscopic data, such as unexpected tautomeric forms?

  • Tautomer analysis : Use NMR (¹H/¹³C) to detect thiol-thione equilibria or keto-enol tautomerism. For example, ¹H NMR chemical shifts at δ 10–12 ppm indicate thione forms .
  • XRD validation : SC-XRD can unambiguously assign tautomeric states by resolving bond lengths (e.g., C=S vs. C–SH) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict tautomer stability via Gibbs free energy comparisons .

Advanced: What computational approaches are used to predict its reactivity and electronic properties?

  • DFT studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges .
  • Molecular docking : Screen against targets like carbonic anhydrases (CAH1_HUMAN) or prostaglandin synthases (PGH2_HUMAN) using AutoDock Vina, focusing on binding affinities (ΔG) and key interactions (e.g., hydrogen bonds with catalytic zinc in CAH) .

Advanced: What strategies optimize its reactivity in nucleophilic substitution reactions?

  • Leaving group tuning : Replace the thioether with better leaving groups (e.g., mesylates) to enhance electrophilicity at the pyrazole C-5 position .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 mechanisms .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving halide intermediates .

Advanced: How does thiol-thione tautomerism influence its stability and bioactivity?

  • Thermodynamic stability : Thione tautomers are typically more stable due to resonance delocalization. Use DSC to measure melting points and compare with computational predictions .
  • Bioactivity impact : Thione forms may exhibit stronger hydrogen-bonding with enzyme active sites (e.g., CAH), enhancing inhibitory effects .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent libraries : Synthesize analogs with varied groups (e.g., trifluoromethyl, methoxy) at the phenyl or furan rings .
  • Biological profiling : Test derivatives in enzyme inhibition assays (e.g., CAH activity via stopped-flow CO2 hydration) and correlate IC50 values with electronic/steric descriptors .
  • QSAR modeling : Use Partial Least Squares (PLS) regression to link structural features (e.g., logP, polar surface area) to activity .

Basic: What chromatographic methods ensure purity and identity of the compound?

  • HPLC : Use a C18 column with acetonitrile/water gradients (UV detection at 254 nm) to achieve >95% purity .
  • TLC : Monitor reactions using silica plates eluted with ethyl acetate/hexane (1:3), visualizing spots under UV or iodine vapor .

Advanced: How to investigate its interaction with carbonic anhydrase isoforms?

  • Enzyme assays : Measure inhibition via esterase activity (e.g., hydrolysis of 4-nitrophenyl acetate) at pH 7.4, comparing Ki values across isoforms (CAH1, CAH2, CAH9) .
  • Crystallography : Co-crystallize the compound with CAH2 to resolve binding modes in the active site .
  • Fluorescence quenching : Monitor tryptophan emission changes upon ligand binding to calculate dissociation constants (Kd) .

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